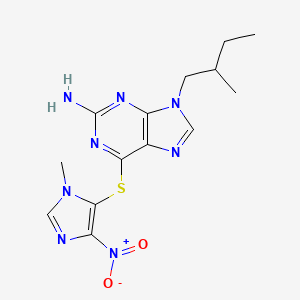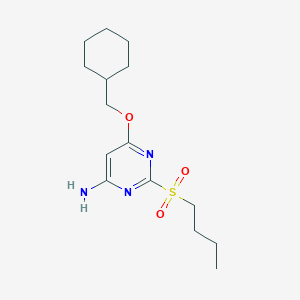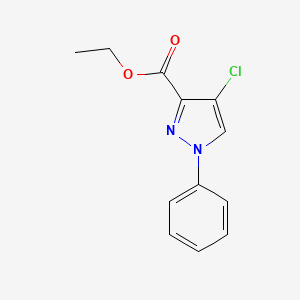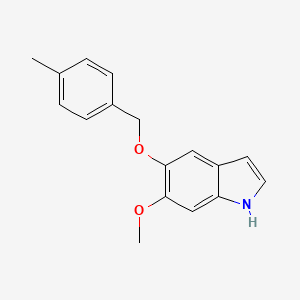![molecular formula C8H5Cl2N5S B12927578 5-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine CAS No. 55271-42-6](/img/structure/B12927578.png)
5-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine is a chemical compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of two pyridazine rings connected via a sulfur atom, with chlorine atoms attached to the 3rd and 6th positions of one of the pyridazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,6-dichloropyridazine and 4-aminopyridazine as the primary starting materials.
Formation of Intermediate: 3,6-dichloropyridazine is reacted with a thiol reagent under controlled conditions to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 4-aminopyridazine in the presence of a suitable catalyst to form the final product, 5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The sulfur atom can undergo oxidation or reduction reactions, leading to different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the sulfur atom can lead to sulfoxides or sulfones.
Reduction Products: Reduction can yield thiol derivatives or other reduced forms.
Applications De Recherche Scientifique
5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dichloropyridazine: A precursor in the synthesis of 5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine.
4-Aminopyridazine: Another precursor used in the synthesis.
Sulfoxides and Sulfones: Oxidized derivatives of the compound.
Uniqueness
5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dual pyridazine rings and the presence of chlorine atoms make it a versatile compound for various applications.
Propriétés
Numéro CAS |
55271-42-6 |
|---|---|
Formule moléculaire |
C8H5Cl2N5S |
Poids moléculaire |
274.13 g/mol |
Nom IUPAC |
5-(3,6-dichloropyridazin-4-yl)sulfanylpyridazin-4-amine |
InChI |
InChI=1S/C8H5Cl2N5S/c9-7-1-5(8(10)15-14-7)16-6-3-13-12-2-4(6)11/h1-3H,(H2,11,13) |
Clé InChI |
MSJPSIPIARLYLP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NN=C1Cl)Cl)SC2=CN=NC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Pyrimidin-2-yl)amino]benzamide](/img/structure/B12927495.png)

![4-Amino-6-[2-naphthylthio]quinazoline](/img/structure/B12927520.png)
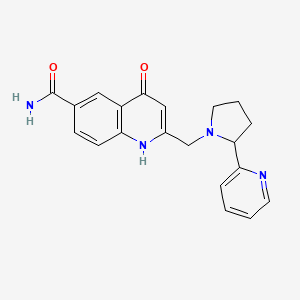
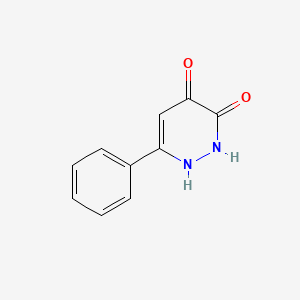


![[(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12927543.png)
